3-Bromo-4-(dimethylamino)benzoic acid
Overview
Description
3-Bromo-4-(dimethylamino)benzoic acid is a chemical compound with the CAS number 220844-83-7 . It has a molecular weight of 244.09 and its IUPAC name is 3-bromo-4-(dimethylamino)benzoic acid . The compound is white to yellow solid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-(dimethylamino)benzoic acid is1S/C9H10BrNO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13)
. This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
3-Bromo-4-(dimethylamino)benzoic acid is a white to yellow solid . The compound has a molecular weight of 244.09 .Scientific Research Applications
Synthesis of Lanthanide Complexes
3-Bromo-4-(dimethylamino)benzoic acid: is utilized in the synthesis of novel lanthanide complexes. These complexes, due to their structural composition and ionic properties, have a wide range of applications in fields such as luminescence, magnetism, and as catalysts in various chemical reactions . The acid acts as a ligand, forming complexes with lanthanide ions which are known for their unique electronic configurations and resulting properties.
Analytical Chemistry
In analytical chemistry, 3-Bromo-4-(dimethylamino)benzoic acid can be used as a reagent for the analysis of glucose content from the extraction of starch and soluble sugars . Its derivative compounds are also employed to quantify the activity of enzymes like peroxidase and manganese peroxidase, which are crucial in biochemical assays .
Supramolecular Chemistry
The compound is significant in supramolecular chemistry, where it contributes to the formation of supramolecular assemblies. These structures are essential for understanding molecular recognition processes and designing new materials with specific properties .
Thermodynamics and Fluorescence Studies
3-Bromo-4-(dimethylamino)benzoic acid: derivatives are used in thermodynamic studies to calculate heat capacities and thermodynamic functions at low temperatures. Additionally, these compounds are studied for their fluorescence properties, which are valuable in developing new fluorescent materials and sensors .
Chemical Oscillation Studies
This compound has been observed to undergo transient chemical oscillations in reactions with bromate. Such studies are fundamental in the field of non-linear chemical dynamics and can lead to a better understanding of reaction mechanisms and the development of new oscillatory systems .
Organic Synthesis
In organic synthesis, 3-Bromo-4-(dimethylamino)benzoic acid is a versatile building block. It can be used to introduce the dimethylamino and bromo functionalities into more complex molecules, which can have various applications in medicinal chemistry and material science .
Pharmaceutical Research
Due to its structural features, 3-Bromo-4-(dimethylamino)benzoic acid is explored in pharmaceutical research for the design and synthesis of drug candidates. Its bromo and dimethylamino groups are often found in biologically active compounds .
Material Science
Lastly, in material science, this compound’s derivatives are investigated for their potential use in creating new types of polymers and coatings with specific desired properties such as conductivity, resistance to degradation, or particular optical characteristics .
Safety and Hazards
Mechanism of Action
Target of Action
Its close relative, 4-(dimethylamino)benzoic acid, has been reported to interact withReplicase polyprotein 1ab and Orf1a polyprotein in SARS-CoV .
Mode of Action
It’s known that bromine can participate in various chemical reactions, including free radical reactions . In such reactions, bromine can form a bromine radical, which can then react with other molecules, potentially altering their function .
Biochemical Pathways
A related compound, 3-dimethylaminobenzoic acid (dmab), has been used to quantify the activity of peroxidase and manganese peroxidase , suggesting that it may influence oxidative stress pathways.
Result of Action
It’s known that bromine-containing compounds can participate in various chemical reactions, potentially leading to changes in molecular structures and functions .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other chemicals can influence the reactivity and stability of bromine-containing compounds .
properties
IUPAC Name |
3-bromo-4-(dimethylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVWDZMDHLAJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594221 | |
Record name | 3-Bromo-4-(dimethylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220844-83-7 | |
Record name | 3-Bromo-4-(dimethylamino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220844-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-(dimethylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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